molecular formula C18H19F6N5O4S B396241 N-[2,2,2-trifluoro-1-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}anilino)-1-(trifluoromethyl)ethyl]butanamide

N-[2,2,2-trifluoro-1-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}anilino)-1-(trifluoromethyl)ethyl]butanamide

Cat. No.: B396241
M. Wt: 515.4g/mol
InChI Key: SZSRZXZCOJFVEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2,2,2-trifluoro-1-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}anilino)-1-(trifluoromethyl)ethyl]butanamide is a complex organic compound characterized by the presence of trifluoromethyl groups, a pyridazinyl ring, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-trifluoro-1-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}anilino)-1-(trifluoromethyl)ethyl]butanamide typically involves multiple steps, including the introduction of trifluoromethyl groups and the formation of the pyridazinyl ring. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butyramido group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the butyramido group, while reduction could produce amines from the sulfonamide group.

Scientific Research Applications

N-[2,2,2-trifluoro-1-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}anilino)-1-(trifluoromethyl)ethyl]butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide moiety.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where enzyme inhibition is beneficial.

    Industry: Utilized in the development of new materials with unique properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-[2,2,2-trifluoro-1-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}anilino)-1-(trifluoromethyl)ethyl]butanamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]diphenol
  • Benzyltriphenylphosphonium salt with 4,4’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[phenol]

Uniqueness

N-[2,2,2-trifluoro-1-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}anilino)-1-(trifluoromethyl)ethyl]butanamide is unique due to its combination of trifluoromethyl groups, a pyridazinyl ring, and a benzenesulfonamide moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H19F6N5O4S

Molecular Weight

515.4g/mol

IUPAC Name

N-[1,1,1,3,3,3-hexafluoro-2-[4-[(6-methoxypyridazin-3-yl)sulfamoyl]anilino]propan-2-yl]butanamide

InChI

InChI=1S/C18H19F6N5O4S/c1-3-4-14(30)26-16(17(19,20)21,18(22,23)24)25-11-5-7-12(8-6-11)34(31,32)29-13-9-10-15(33-2)28-27-13/h5-10,25H,3-4H2,1-2H3,(H,26,30)(H,27,29)

InChI Key

SZSRZXZCOJFVEG-UHFFFAOYSA-N

SMILES

CCCC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(C=C2)OC

Canonical SMILES

CCCC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.